molecular formula C14H15F2N5 B10930711 4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10930711
M. Wt: 291.30 g/mol
InChI Key: WCJSSPOYMUMJQY-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine is an organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a difluoromethyl group, an ethyl group, and a methyl group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and the implementation of continuous flow processes to scale up production efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrazolopyridine core .

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

Uniqueness

What sets 4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15F2N5

Molecular Weight

291.30 g/mol

IUPAC Name

4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H15F2N5/c1-4-21-14-12(8(2)19-21)10(13(15)16)5-11(18-14)9-6-17-20(3)7-9/h5-7,13H,4H2,1-3H3

InChI Key

WCJSSPOYMUMJQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CN(N=C3)C)C(F)F

Origin of Product

United States

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